Ethyl 6-(piperidin-4-YL)nicotinate
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Overview
Description
Ethyl 6-(piperidin-4-yl)nicotinate is a chemical compound that features a nicotinic acid ester linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(piperidin-4-yl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the piperidine moiety. One common method involves the reaction of ethyl nicotinate with piperidine under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be employed to optimize the reaction conditions and achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(piperidin-4-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated piperidine compounds.
Scientific Research Applications
Ethyl 6-(piperidin-4-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(piperidin-4-yl)nicotinate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release nicotinic acid, which has known biological effects, including vasodilation and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the piperidine ring, making it less versatile in biological applications.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structures but different functional groups.
Uniqueness
Ethyl 6-(piperidin-4-yl)nicotinate is unique due to the combination of the nicotinic acid ester and piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-piperidin-4-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXHAFSBKMMSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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